molecular formula C14H15Br2N3O4 B11491135 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11491135
M. Wt: 449.09 g/mol
InChI Key: PQRSRSOMHVJDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including bromination, amination, and condensation reactionsThe final step involves the condensation of the bromo and amino intermediates with 2-(2-bromo-4,5-dimethoxyphenyl)ethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromo and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15Br2N3O4

Molecular Weight

449.09 g/mol

IUPAC Name

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15Br2N3O4/c1-22-9-5-7(8(15)6-10(9)23-2)3-4-19-12(17)11(16)13(20)18-14(19)21/h5-6H,3-4,17H2,1-2H3,(H,18,20,21)

InChI Key

PQRSRSOMHVJDLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=C(C(=O)NC2=O)Br)N)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.